molecular formula C8H6FNaO2 B3040252 Sodium 4-fluorophenylacetate CAS No. 178666-56-3

Sodium 4-fluorophenylacetate

Cat. No.: B3040252
CAS No.: 178666-56-3
M. Wt: 176.12 g/mol
InChI Key: YWQXFWPYMSNCQM-UHFFFAOYSA-M
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Description

Sodium 4-fluorophenylacetate is a chemical compound with the molecular formula C8H6FNaO2 and a molecular weight of 176.12 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-fluorophenylacetate can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluorophenylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-fluorophenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 4-fluorophenylacetate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The acetate group facilitates its solubility and transport within biological systems .

Comparison with Similar Compounds

    4-Fluorophenylacetic acid: Similar structure but lacks the sodium ion.

    4-Fluorophenylethanol: A reduced form of the compound.

    4-Fluorobenzoic acid: An oxidized form of the compound.

Uniqueness: Sodium 4-fluorophenylacetate is unique due to the presence of both the fluorine atom and the sodium ion, which confer distinct chemical and physical properties. These features make it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

sodium;2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQXFWPYMSNCQM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-fluorophenylacetate
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Sodium 4-fluorophenylacetate
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Sodium 4-fluorophenylacetate
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